3-[2-[(Methylthio)(mercapto)methylene]hydrazono]-1H-indole-2(3H)-one
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Overview
Description
3-[2-[(Methylthio)(mercapto)methylene]hydrazono]-1H-indole-2(3H)-one is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-[(Methylthio)(mercapto)methylene]hydrazono]-1H-indole-2(3H)-one typically involves the reaction of indole derivatives with hydrazinecarbothioamide or methyl hydrazinecarbodithioate under specific conditions . The reaction is usually carried out in the presence of a base such as triethylamine and solvents like ethanol to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.
Chemical Reactions Analysis
Types of Reactions
3-[2-[(Methylthio)(mercapto)methylene]hydrazono]-1H-indole-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding hydrazine derivatives.
Substitution: Electrophilic substitution reactions can occur on the indole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, hydrazine derivatives, and various substituted indole derivatives .
Scientific Research Applications
3-[2-[(Methylthio)(mercapto)methylene]hydrazono]-1H-indole-2(3H)-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-[2-[(Methylthio)(mercapto)methylene]hydrazono]-1H-indole-2(3H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to the desired biological effects . For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with a similar indole structure, known for its role in plant growth and development.
Indole-2-carboxylic acid: Another indole derivative with applications in organic synthesis and medicinal chemistry.
5-Fluoro-1H-indole-2-carboxylic acid: A fluorinated indole derivative with potential antiviral and anticancer properties.
Uniqueness
3-[2-[(Methylthio)(mercapto)methylene]hydrazono]-1H-indole-2(3H)-one stands out due to its unique combination of sulfur-containing functional groups and the indole core. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .
Properties
CAS No. |
59224-23-6 |
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Molecular Formula |
C10H9N3OS2 |
Molecular Weight |
251.3 g/mol |
IUPAC Name |
methyl N-[(2-hydroxy-1H-indol-3-yl)imino]carbamodithioate |
InChI |
InChI=1S/C10H9N3OS2/c1-16-10(15)13-12-8-6-4-2-3-5-7(6)11-9(8)14/h2-5,11,14H,1H3 |
InChI Key |
ASLNULBGHVCWKK-UHFFFAOYSA-N |
Canonical SMILES |
CSC(=S)N=NC1=C(NC2=CC=CC=C21)O |
Origin of Product |
United States |
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